molecular formula C6H6Br2N2 B2657683 2-Amino-3,5-dibromo-6-methylpyridine CAS No. 91872-10-5; 91872-10-5

2-Amino-3,5-dibromo-6-methylpyridine

Cat. No.: B2657683
CAS No.: 91872-10-5; 91872-10-5
M. Wt: 265.936
InChI Key: BLUYMDMBXIMIGK-UHFFFAOYSA-N
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Description

Historical Context of Halogenated Pyridine Research

The study of pyridine halogenation dates to the late 19th century, when Wilhelm Körner and James Dewar established pyridine’s structural relationship to benzene. Early methods relied on harsh electrophilic substitution, which often produced regioisomeric mixtures and required strongly acidic conditions. The 1924 Chichibabin synthesis marked a turning point by enabling pyridine production from formaldehyde and acetaldehyde, though yields remained modest. By the mid-20th century, dealkylation and decarboxylation routes improved access to parent pyridine systems, but selective functionalization at specific positions remained elusive.

A paradigm shift occurred with the development of directing group strategies. The 2020 work by Levy et al. demonstrated that heterocyclic phosphines could override traditional electronic effects, allowing 4-selective halogenation through phosphonium salt intermediates. Concurrently, Zincke imine chemistry provided a pathway to 3-halogenated derivatives via ring-opening/ring-closing sequences. These innovations resolved long-standing limitations in pyridine functionalization, directly enabling the rational design of multisubstituted analogs like 2-amino-3,5-dibromo-6-methylpyridine.

This compound in Contemporary Scientific Literature

Modern synthetic routes to this compound exploit both traditional and cutting-edge halogenation techniques. The amino group at C2 acts as an electron-donating substituent, moderating the pyridine ring’s electron deficiency and facilitating subsequent bromination. Computational studies indicate that steric interactions between the methyl group at C6 and incoming electrophiles favor bromination at the 3- and 5-positions, which are sterically accessible and electronically activated by the amino group.

Recent applications highlight its versatility:

  • Pharmaceutical intermediates : The bromine atoms serve as handles for cross-coupling reactions in kinase inhibitor synthesis.
  • Ligand design : The amino and methyl groups enable chelation of transition metals, with potential applications in catalytic systems.
  • Agrochemical precursors : Derivatives exhibit herbicidal activity due to the combined effects of bromine’s hydrophobicity and the amino group’s hydrogen-bonding capacity.

A 2022 study achieved late-stage bromination of a pyridine-containing pharmaceutical lead using Zincke imine chemistry, underscoring the relevance of such methodologies for complex substrates.

Strategic Importance in Heterocyclic Chemistry

The compound’s substitution pattern addresses three key challenges in heterocyclic synthesis:

  • Regiochemical control : The 3,5-dibromo arrangement avoids steric clashes between halogens, while the C6 methyl group prevents undesired substitution at C4.
  • Functional group compatibility : The amino group survives harsh halogenation conditions when protected as a trifluoroacetamide, enabling sequential functionalization.
  • Electronic tunability : Bromine’s inductive effects counteract the pyridine ring’s electron-withdrawing nature, facilitating nucleophilic aromatic substitutions at C2 or C6.

Table 1: Comparison of Halogenation Methods for 2-Amino-6-methylpyridine

Method Selectivity Yield (%) Conditions Reference
Phosphine-mediated 3,5-diBr 68 LiBr, TfOH, 80°C, 24h
Zincke imine 3-Br 72 NBS, CHCl~3~, 0°C to rt
Classical EAS 3-Br 31 Br~2~, H~2~SO~4~, 120°C

This table illustrates the superiority of modern methods in achieving higher yields and selective dibromination. The phosphine-mediated approach leverages designed phosphine reagents to form reactive phosphonium intermediates, which undergo bromide displacement with minimal byproduct formation. In contrast, traditional electrophilic aromatic substitution (EAS) struggles with overhalogenation and requires stoichiometric strong acids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUYMDMBXIMIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919476
Record name 3,5-Dibromo-6-methylpyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91872-10-5, 91845-57-7
Record name 3,5-Dibromo-6-methylpyridin-2-amine
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Record name Wisteria sinensis, ext.
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Record name 2-Amino-3,5-dibromo-6-methylpyridine
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Scientific Research Applications

Applications in Organic Synthesis

  • Intermediate in Drug Development :
    • 2-Amino-3,5-dibromo-6-methylpyridine serves as an intermediate in the synthesis of various biologically active compounds. For example, it can be utilized to synthesize derivatives like 1-[[(3,5-dibromo-6-methyl-2-pyridinyl)imino]-methylenyl]-2-naphthalenol, which may exhibit potential therapeutic properties .
  • Synthesis of Other Compounds :
    • This compound is also used to produce other functionalized pyridines that have applications in pharmaceuticals and agrochemicals. Its derivatives are known for their antimicrobial and anti-inflammatory activities .

Research indicates that derivatives of this compound exhibit various biological activities:

  • Antimicrobial Properties : Compounds derived from this pyridine have shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The structural modifications can enhance their potency and selectivity .
  • Cardiovascular Effects : Certain derivatives have been explored as non-nucleoside agonists for adenosine receptors, showing promise in treating cardiovascular diseases due to their low nanomolar activity .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of a series of new pentasubstituted pyridine derivatives based on this compound. These compounds were tested against various bacterial strains, revealing significant antimicrobial activity compared to standard antibiotics like ampicillin .

Case Study 2: Development of Cardiovascular Drugs

Research focused on synthesizing derivatives from this compound that target adenosine receptors. The study highlighted the effectiveness of these compounds in modulating cardiovascular responses, showcasing their potential as therapeutic agents in heart disease management .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Differences vs. Target Compound Reference
2-Amino-3,5-dibromo-6-methylpyridine C₆H₆Br₂N₂ -Br (3,5), -CH₃ (6) 265.93–265.95 143.5–148.5 Baseline compound
2-Amino-3,5-dibromopyridine C₅H₄Br₂N₂ -Br (3,5) 251.92 104–105 Lacks methyl group; lower MW and mp
2-Amino-3,5-dibromo-4-methylpyridine C₆H₆Br₂N₂ -Br (3,5), -CH₃ (4) 265.95 N/A Methyl at 4-position alters steric effects
2-Amino-3,5-dichloro-6-methylpyridine C₆H₆Cl₂N₂ -Cl (3,5), -CH₃ (6) 193.04 N/A Chlorine substituents reduce steric bulk
2-Amino-3,5-dibromo-6-chloropyridine C₅H₃Br₂ClN₂ -Br (3,5), -Cl (6) 286.35 N/A Chlorine replaces methyl; higher halogen content

Structural Insights:

  • Halogen vs. Methyl Substitution: Bromine atoms enhance electrophilicity and participation in cross-coupling reactions compared to chlorine .
  • Positional Isomerism: Moving the methyl group from the 6- to 4-position (e.g., 2-Amino-3,5-dibromo-4-methylpyridine) redistributes electron density, altering reactivity in aromatic substitution reactions .

Physicochemical and Reactivity Comparison

Key Trends :

Melting Points: Brominated derivatives generally exhibit higher melting points than chlorinated analogues due to stronger van der Waals forces (e.g., 143.5–148.5°C for the target compound vs. 104–105°C for non-methylated 2-Amino-3,5-dibromopyridine) .

Electronic Effects : Bromine’s strong electron-withdrawing nature deactivates the pyridine ring, making it less reactive toward electrophilic substitution compared to methyl or chloro-substituted derivatives .

Solubility: The methyl group in the target compound slightly enhances lipophilicity compared to non-methylated analogues, affecting solubility in polar solvents .

Functional Insights :

  • The target compound’s bromine atoms enhance binding to biomolecular targets (e.g., enzymes) via halogen bonding, a feature exploited in drug design .
  • Antioxidant activity in pyrimidine derivatives (e.g., IC₅₀ values) correlates with bromine substitution patterns, highlighting the role of halogen positioning in bioactivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Amino-3,5-dibromo-6-methylpyridine?

  • Methodological Answer : The compound is typically synthesized via bromination of 2-amino-6-methylpyridine. Berliner et al. (1949) reported bromination rates for alkylbenzenes, which can guide solvent selection (e.g., acetic acid) and stoichiometric control for regioselective bromination . A second route involves nickel-catalyzed reactions, as demonstrated in Chang et al. (2004), where pyridine derivatives are halogenated under controlled conditions . Key steps include purification via recrystallization (melting point: 143.5–148.5°C) and characterization using NMR or mass spectrometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Melting Point Analysis : Compare experimental values (144–148°C) with literature data (NIST: 143.5–148.5°C) to assess purity .
  • Spectroscopic Techniques : Use 1^1H NMR to confirm the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~7–8 ppm). IR spectroscopy can verify NH2_2 stretching (~3350 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures no side products remain .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Hazard Codes : R36/37/38 (irritant to eyes, skin, and respiratory system). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Storage : Keep at room temperature in airtight containers to prevent degradation .
  • Waste Disposal : Neutralize with dilute acid before disposal, adhering to institutional protocols for halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points (e.g., 143.5–148.5°C vs. 144–148°C)?

  • Methodological Answer :

  • Purity Assessment : Re-crystallize the compound and measure melting points using calibrated equipment.
  • Polymorphism Screening : Perform X-ray diffraction (XRD) to identify crystalline forms .
  • Comparative Analysis : Cross-reference with NIST data (143.5–148.5°C) and replicate experiments under controlled humidity/temperature .

Q. What strategies optimize reaction yields in halogenated pyridine syntheses?

  • Methodological Answer :

  • Catalyst Selection : Use nickel or palladium catalysts for regioselective bromination, as shown in Chang et al. (2004) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency .
  • Temperature Control : Maintain 80–100°C to avoid side reactions (e.g., debromination) .

Q. How can crystallographic data (e.g., ORTEP-3) confirm the structure of this compound?

  • Methodological Answer :

  • Single-Crystal XRD : Grow crystals via slow evaporation (solvent: ethanol/water mix). Use ORTEP-3 software to visualize bond angles/planarity .
  • Validation : Compare experimental unit cell parameters (e.g., space group, Z-value) with databases like Cambridge Structural Database .

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